2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
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Overview
Description
2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a nitroaniline moiety and a benzodioxaphosphinin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of 2-nitroaniline with a suitable phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(2-Aminoanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one.
Substitution: Formation of various substituted phosphorodioxaphosphinin derivatives.
Scientific Research Applications
2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodioxaphosphinin ring can interact with various enzymes and proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
3-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in the meta position.
4-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in the para position.
Uniqueness
2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to the presence of both a nitroaniline moiety and a benzodioxaphosphinin ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that simpler nitroaniline derivatives cannot fulfill.
Properties
CAS No. |
61293-72-9 |
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Molecular Formula |
C13H9N2O5P |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
2-(2-nitroanilino)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C13H9N2O5P/c16-13-9-5-1-4-8-12(9)19-21(20-13)14-10-6-2-3-7-11(10)15(17)18/h1-8,14H |
InChI Key |
IGGYRATVPPWPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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